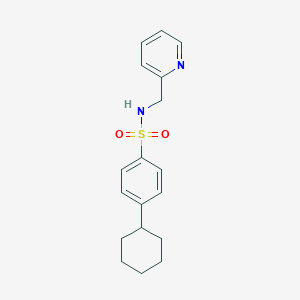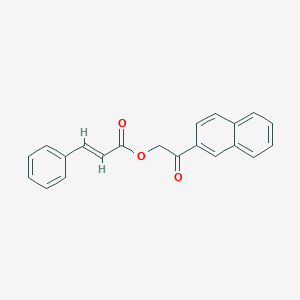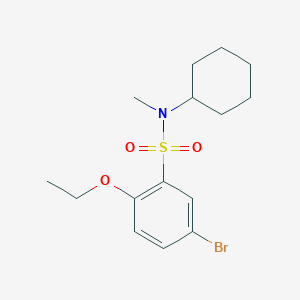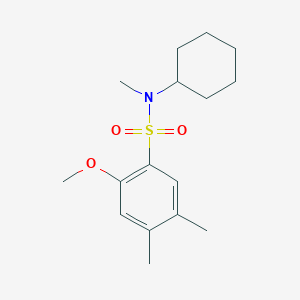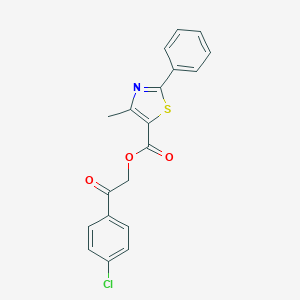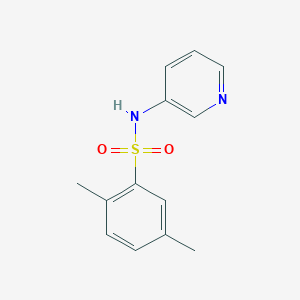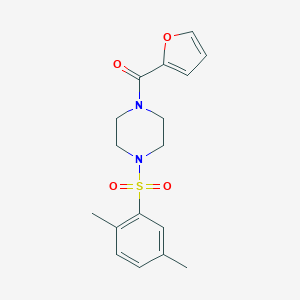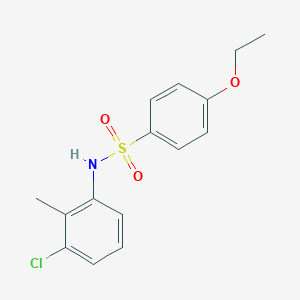
4-propoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-methyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H20N2O3S . It’s offered by several suppliers, including Benchchem.
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . For a detailed structural analysis, you might want to refer to its molecular file .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the available resources . For detailed information, you may need to refer to its Material Safety Data Sheet (MSDS) or contact the supplier.Wissenschaftliche Forschungsanwendungen
Biological and Medicinal Applications of Naphthalene Derivatives
Naphthalimide compounds, closely related to the mentioned chemical, are significant due to their π-deficient large conjugated planar structures. This characteristic allows them to interact via noncovalent bonds with biological cations, anions, small molecules, and macromolecules such as DNAs, enzymes, and receptors, showcasing extensive potential in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, and developments continue in areas such as antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Additionally, naphthalimide-derived artificial ion receptors, fluorescent probes, and cell imaging agents are under investigation for potential applications in detecting ions and biomolecules, understanding biological processes, and determining pharmacological properties (Huo-Hui Gong et al., 2016).
Environmental and Analytical Chemistry Applications
In the field of environmental science and analytical chemistry, studies have focused on the interactions of naphthalene derivatives with various compounds and their applications in scintillators, as seen in the development of plastic scintillators based on polymethyl methacrylate. These studies explore the replacement of conventional solvents with naphthalene derivatives to improve scintillation efficiency and stability, showcasing the versatility of naphthalene compounds in technical applications (V. N. Salimgareeva & S. Kolesov, 2005).
Genotoxic Potential and Environmental Impact
The genotoxic potential of 1,4-naphthoquinone, a derivative of naphthalene, has been evaluated in various in vitro and in vivo assays. While it does not induce gene mutations, it has shown clastogenic responses in vitro. This research highlights the importance of understanding the environmental and health impacts of naphthalene derivatives, which could extend to compounds like 4-propoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide (P. Fowler et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-propoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-24-18-10-11-19(17-9-4-3-8-16(17)18)25(22,23)21-14-15-7-5-6-12-20-15/h3-12,21H,2,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRNNQAEHRFUTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497464.png)
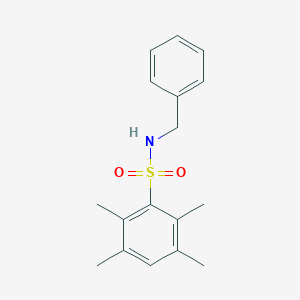
![3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B497466.png)

